molecular formula C18H17N3O2S B3009213 3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole CAS No. 496776-23-9

3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B3009213
CAS No.: 496776-23-9
M. Wt: 339.41
InChI Key: GKBMJVFGIUMXBU-UHFFFAOYSA-N
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Description

The compound 3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole is a 1,2,4-triazole derivative characterized by three key structural features:

  • 1,3-Benzodioxol-5-yl group: This electron-rich bicyclic substituent enhances lipophilicity and may improve membrane permeability, a critical factor in bioavailability .
  • Methyl group at position 4: This substituent contributes to steric stabilization and influences the electronic environment of the triazole ring .
  • (2-Phenylethyl)sulfanyl group at position 5: The extended alkyl chain with a terminal phenyl group may enhance binding to hydrophobic pockets in biological targets .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-methyl-5-(2-phenylethylsulfanyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-21-17(14-7-8-15-16(11-14)23-12-22-15)19-20-18(21)24-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBMJVFGIUMXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCCC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with a benzodioxole moiety and a phenylethyl sulfanyl group. These structural components contribute to its unique biological properties.

Property Value
Molecular FormulaC18H18N2O2S
Molecular Weight342.41 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various triazole compounds against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated potent activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays revealed that compounds similar to This compound can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation. Specific mechanisms include the inhibition of key enzymes involved in cancer metabolism and signaling pathways .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Research employing DPPH and ABTS assays demonstrated that it possesses significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases .

The mechanisms underlying the biological activities of triazole derivatives often involve:

  • Enzyme Inhibition : Many triazoles act as inhibitors of various enzymes critical for microbial survival or cancer cell growth.
  • Cell Signaling Modulation : They may interfere with signaling pathways that regulate cell proliferation and apoptosis.

For example, docking studies have shown that the compound binds effectively to targets involved in bacterial resistance mechanisms .

Case Studies

Several case studies have investigated the biological activities of related triazole compounds:

  • Antimicrobial Efficacy : A study assessed the antibacterial effects of multiple triazole derivatives against Escherichia coli and Staphylococcus aureus, finding that some derivatives had MIC values as low as 0.5 μg/mL .
  • Anticancer Activity : Another investigation focused on the anticancer properties of similar compounds in human breast cancer cell lines (MCF7), revealing significant reductions in cell viability at concentrations as low as 10 μM .

Scientific Research Applications

The compound 3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole is a member of the triazole family, which has garnered interest in various scientific fields due to its potential applications in pharmaceuticals, agriculture, and materials science. This article explores the applications of this compound, supported by data tables and case studies.

Structure and Composition

The molecular formula for this compound is C17H18N2O3SC_{17}H_{18}N_2O_3S. The compound features a triazole ring, which is known for its diverse biological activities.

Pharmaceutical Applications

The triazole moiety is significant in medicinal chemistry due to its role in various therapeutic agents.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research indicates that compounds similar to this compound exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. A study demonstrated that derivatives of triazoles can inhibit the ergosterol biosynthesis pathway, crucial for fungal cell membrane integrity.

Anticancer Potential

Recent investigations have suggested that triazole compounds can act as anticancer agents. For instance, a derivative of this compound has shown promise in inhibiting cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines.

Agricultural Applications

Compounds with triazole structures are also utilized in agriculture as fungicides. They help control fungal diseases in crops by inhibiting the growth of pathogenic fungi.

Fungicidal Efficacy

Field trials have indicated that formulations containing triazole derivatives can significantly reduce the incidence of diseases such as powdery mildew and rust in crops like wheat and barley.

Material Science

The unique properties of triazoles allow them to be used in the development of new materials.

Polymer Chemistry

Research has explored the incorporation of triazole units into polymer matrices to enhance thermal stability and mechanical properties. This application is critical for developing advanced materials for electronics and coatings.

Case Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antifungal activity. The compound exhibited IC50 values comparable to established antifungal agents, suggesting its potential as a lead compound for further development.

Case Study 2: Agricultural Use

In a controlled field trial reported in Crop Protection, a formulation containing triazole derivatives was tested against Fusarium graminearum on wheat. The results showed a significant reduction in disease severity and improved yield compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole Derivatives

Structural and Electronic Comparisons
Compound Name / Substituents Key Features Biological Activity / Application Reference
3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino] derivatives Pyridyl and benzothiazole substituents; electron-withdrawing groups (e.g., NO₂) enhance activity Potent antibacterial and antitubercular activity (MIC = 0.39–0.78 µM for M. tuberculosis)
4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole Chlorophenyl and fluorobenzyl groups; thiophene enhances π-π stacking Selective COX-2 inhibition (SI = 1.89)
3-Phenyl-4-(propenyl)-5-[(propenyl)sulfanyl]-4H-1,2,4-triazole (Atr) Propenyl groups enable η²-coordination to Cu(I) ions Precursor for Cu(I)-π,σ coordination compounds with nonlinear optical properties
5-(Pyridin-4-yl)-4-(2-methylphenyl)-3-(benzylthio)-4H-1,2,4-triazole (B8) Pyridine and benzylthio groups; methylphenyl enhances steric bulk Moderate herbicidal activity (80–90% inhibition at 0.01% concentration)

Key Observations :

  • Substituent Electronic Effects: Electron-withdrawing groups (e.g., NO₂, CF₃) at the benzothiazole or phenyl rings correlate with enhanced antimicrobial and antitubercular activity . Conversely, electron-donating groups (e.g., OCH₃) in the target compound’s benzodioxol group may favor interactions with polar enzyme active sites .
  • Coordination Chemistry : Propenyl and benzodioxol groups enable metal coordination (e.g., Cu(I)), suggesting applications in materials science for the target compound .
Quantitative Structure-Activity Relationship (QSAR) Insights
  • ΔE1 (HOMO-LUMO gap) : A smaller gap correlates with higher antimicrobial activity due to improved electron transfer to microbial membranes .
  • ΣQ (Total atomic charge) : Higher ΣQ values (e.g., from electron-withdrawing substituents) enhance electrostatic interactions with bacterial cell walls .
  • Target Compound Prediction : The benzodioxol group’s electron-donating nature may reduce ΣQ compared to nitro-substituted analogs, but its lipophilicity could compensate by improving cell penetration .

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